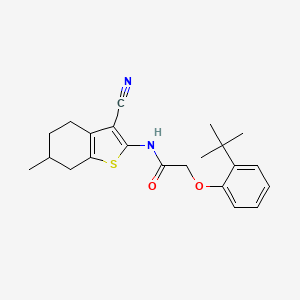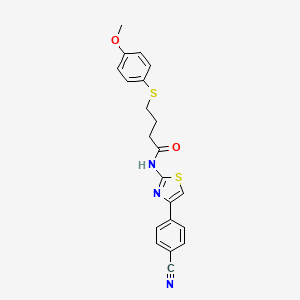
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a complex organic compound featuring a thiazole ring, a cyanophenyl group, and a methoxyphenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-cyanobenzaldehyde, 2-aminothiazole, and 4-methoxybenzenethiol.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The thiazole ring and cyanophenyl group are crucial for binding to the active site of the target, while the methoxyphenylthio group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-hydroxyphenyl)thio)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide: Contains a chlorophenyl group instead of a methoxy group.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-26-17-8-10-18(11-9-17)27-12-2-3-20(25)24-21-23-19(14-28-21)16-6-4-15(13-22)5-7-16/h4-11,14H,2-3,12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXWFXJKNBERNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
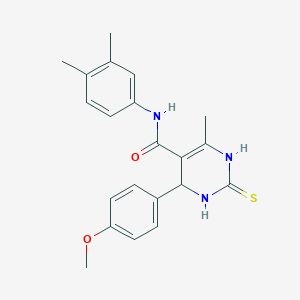
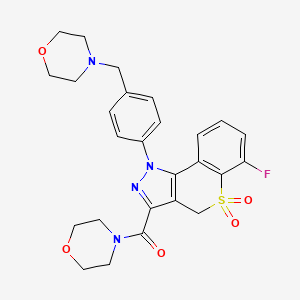

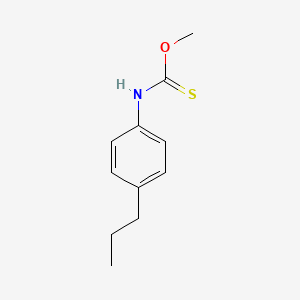
![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)
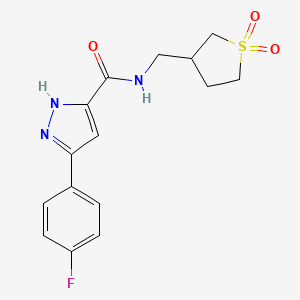
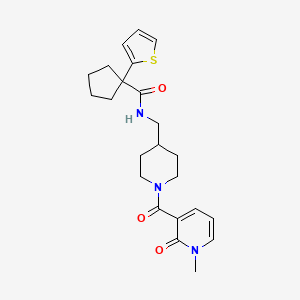
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
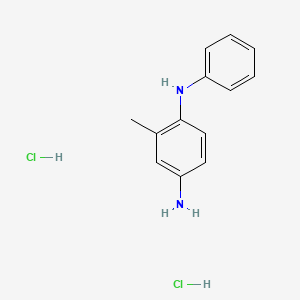
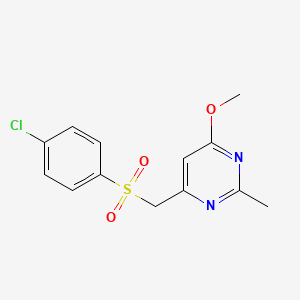
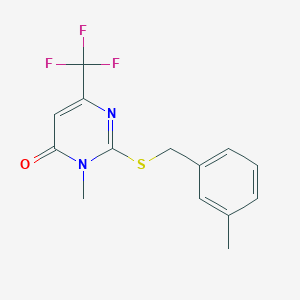

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)
